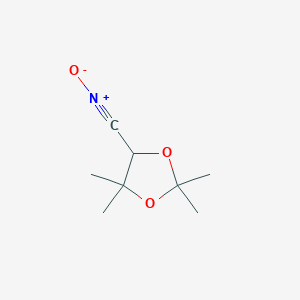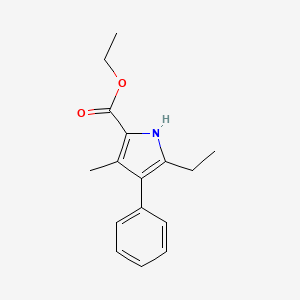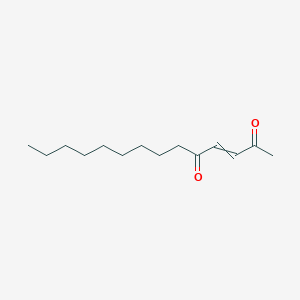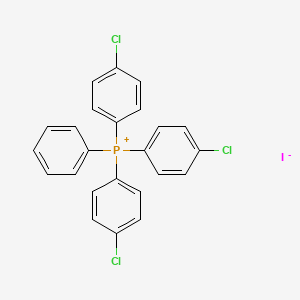
lithium;1-(2H-furan-2-id-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-(2H-furan-2-id-5-yl)ethanone is a chemical compound with the molecular formula C6H6O2Li. It is also known by other names such as 1-(2-furanyl)ethanone and 2-acetylfuran . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an ethanone group attached to the furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-(2H-furan-2-id-5-yl)ethanone typically involves the reaction of furan with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the acetic anhydride acts as the electrophile and the furan ring as the nucleophile . The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of lithium salts, such as lithium chloride, can also enhance the reaction efficiency by stabilizing the intermediate compounds formed during the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1-(2H-furan-2-id-5-yl)ethanone undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 2-Furancarboxylic acid.
Reduction: 2-Furylmethanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Lithium;1-(2H-furan-2-id-5-yl)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of lithium;1-(2H-furan-2-id-5-yl)ethanone involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-furanyl)ethanone: Similar structure but without the lithium atom.
2-acetylfuran: Another name for 1-(2-furanyl)ethanone.
2-furylmethanol: A reduced form of the compound.
Uniqueness
Lithium;1-(2H-furan-2-id-5-yl)ethanone is unique due to the presence of the lithium atom, which can enhance its reactivity and stability in certain reactions. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
88308-80-9 |
|---|---|
Molekularformel |
C6H5LiO2 |
Molekulargewicht |
116.1 g/mol |
IUPAC-Name |
lithium;1-(2H-furan-2-id-5-yl)ethanone |
InChI |
InChI=1S/C6H5O2.Li/c1-5(7)6-3-2-4-8-6;/h2-3H,1H3;/q-1;+1 |
InChI-Schlüssel |
KWKLRNWRAROTGM-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(=O)C1=CC=[C-]O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bromo[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14382579.png)
![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)
![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)
![2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane](/img/structure/B14382590.png)
![N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14382592.png)


![3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B14382604.png)


![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)

